molecular formula C16H15NO7S2 B5286699 2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid

2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid

Cat. No.: B5286699
M. Wt: 397.4 g/mol
InChI Key: VAWPPGHCQCRFJW-WUXMJOGZSA-N
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Description

2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a carboxymethyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors may also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism by which 2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid exerts its effects involves its interaction with specific molecular targets. The thiazolidinone ring and the carboxymethyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The methoxyphenoxy group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid
  • 2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-hydroxyphenoxy]propanoic acid

Uniqueness

What sets 2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

2-[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7S2/c1-8(15(21)22)24-10-4-3-9(5-11(10)23-2)6-12-14(20)17(7-13(18)19)16(25)26-12/h3-6,8H,7H2,1-2H3,(H,18,19)(H,21,22)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWPPGHCQCRFJW-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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